An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1-phenyl-1H-pyrazol-5-amine
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1-phenyl-1H-pyrazol-5-amine
Introduction
3-Methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This document provides a comprehensive overview of the known chemical and physical properties of 3-Methyl-1-phenyl-1H-pyrazol-5-amine, along with relevant experimental protocols and pathway visualizations to support researchers and scientists in the field.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-Methyl-1-phenyl-1H-pyrazol-5-amine are summarized in the tables below. This data is essential for understanding the compound's behavior in various chemical and biological systems.
General Properties
| Property | Value | Reference |
| IUPAC Name | 3-methyl-1-phenyl-1H-pyrazol-5-amine | [3] |
| Other Names | 5-Amino-3-methyl-1-phenylpyrazole, 1-Phenyl-3-methyl-5-aminopyrazole | [3][4] |
| CAS Number | 1131-18-6 | [3] |
| Molecular Formula | C₁₀H₁₁N₃ | [3] |
| Molecular Weight | 173.21 g/mol | [4] |
| Appearance | Solid |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| XLogP3-AA | 1.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Spectral Data
Spectral data is crucial for the structural elucidation and identification of 3-Methyl-1-phenyl-1H-pyrazol-5-amine.
Mass Spectrometry
The mass spectrum of 3-Methyl-1-phenyl-1H-pyrazol-5-amine shows a molecular ion peak corresponding to its molecular weight.
-
Mass Spectrum (Electron Ionization) : Data available.[5]
Infrared (IR) Spectroscopy
The gas-phase IR spectrum provides information about the functional groups present in the molecule.
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Gas-Phase IR Spectrum : Data available.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for 3-Methyl-1-phenyl-1H-pyrazol-5-amine was not found in the immediate search, spectral data for the related compound 3-methyl-1-phenylpyrazole is available and can offer insights into the expected chemical shifts.[6] For 3-methyl-1-phenylpyrazole, the proton NMR (¹H NMR) in CDCl₃ shows characteristic peaks for the methyl group, the pyrazole ring protons, and the phenyl group protons.[6]
Experimental Protocols
The synthesis of pyrazole derivatives can be achieved through various methods. A general and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.
General Synthesis of 5-Aminopyrazoles
A common route for the synthesis of 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines.
Reaction: Condensation and cyclization of a β-ketonitrile with a substituted hydrazine.
Generic Workflow for 5-Aminopyrazole Synthesis
Caption: General workflow for the synthesis of 5-aminopyrazole derivatives.
Biological Activity and Signaling Pathways
While specific signaling pathways involving 3-Methyl-1-phenyl-1H-pyrazol-5-amine are not detailed, pyrazole derivatives are known to exhibit a wide range of biological activities. For instance, some pyrazole derivatives act as inhibitors of amine oxidases, which are involved in the metabolism of neurotransmitters.[7] The general mechanism of action for many phenylpyrazole insecticides, a related class of compounds, involves the inhibition of γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.
Hypothesized Signaling Pathway Inhibition by Pyrazole Derivatives
Caption: Hypothesized mechanism of action for some pyrazole derivatives on GABA receptors.
Conclusion
3-Methyl-1-phenyl-1H-pyrazol-5-amine is a member of the pharmacologically significant pyrazole class of compounds. While detailed experimental data for this specific isomer is limited in publicly accessible literature, the information available for the closely related isomer, 3-methyl-1-phenyl-1H-pyrazol-5-amine, provides a valuable foundation for researchers. Further investigation into the synthesis, characterization, and biological evaluation of 3-methyl-4-phenyl-1H-pyrazol-5-amine is warranted to explore its potential applications in drug discovery and development. The methodologies and data presented in this guide for the 1-phenyl isomer can serve as a useful starting point for such studies.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 4. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 6. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]
- 7. Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
